![molecular formula C14H12O2 B1216947 3-Biphenylacetic acid CAS No. 23948-77-8](/img/structure/B1216947.png)
3-Biphenylacetic acid
Overview
Description
3-Biphenylacetic acid, also known as 2-([1,1’-Biphenyl]-3-yl)acetic acid, is a compound with the molecular formula C14H12O2 . It has a molecular weight of 212.24 g/mol . This compound is widely found in honey and lactic acid bacteria fermented food .
Synthesis Analysis
An efficient, convenient, one-step synthesis of biphenylacetic acids using Pd/C as a catalyst has been described . This method has been successfully used for the preparation of mole amounts of acids . Another study reported the synthesis of biphenylacetic acids using a Pd-diamine complex .
Molecular Structure Analysis
The molecular structure of 3-Biphenylacetic acid consists of a benzene ring conjugated to a propanoic acid . The IUPAC name for this compound is 2-(3-phenylphenyl)acetic acid . The InChIKey for this compound is VLQLJPWPRYUYMK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-Biphenylacetic acid has a molecular weight of 212.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass of this compound is 212.083729621 g/mol .
Scientific Research Applications
Transdermal Drug Delivery
3-Biphenylacetic acid: has been explored for its potential in transdermal drug delivery systems. A study designed a novel felbinac transdermal patch that significantly increased skin permeation amount compared to the commercial product, by combining ion-pair and chemical enhancer strategy . This approach could be beneficial for developing new transdermal patches for various medications.
Enhanced Skin Permeation
The formation of salts with organic and alkali metal bases has been shown to improve the physicochemical properties of 3-Biphenylacetic acid , leading to enhanced skin permeation . This is particularly useful for percutaneous drug delivery, where increased permeability through the skin is desired.
Anti-inflammatory Applications
3-Biphenylacetic acid: is utilized in the formulation of topical gels for patients with rheumatoid arthritis. The topical application of a gel containing this compound has been studied for its plasma and synovial fluid concentrations, indicating its potential for localized treatment .
Pharmaceutical Research
In pharmaceutical research, 3-Biphenylacetic acid is involved in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). It’s used in topical preparations for treating conditions like osteoarthritis, rheumatoid arthritis, muscle inflammation, and acute soft tissue injuries .
Veterinary Medicine
This compound has also found applications in veterinary medicine. When supplemented in the long-term diet of chick feeds, it improves growth performance, has an antipathogen effect in the large intestine, and reduces yellowness of meat .
Safety and Hazards
Mechanism of Action
Target of Action
3-Biphenylacetic acid, also known as biphenylacetic acid (BPAA), is a metabolite of fenbufen . It primarily targets platelets and has effects similar to other non-steroidal anti-inflammatory agents .
Mode of Action
BPAA interacts with its targets, the platelets, and induces changes in their biochemistry and function . It is more potent than fenbufen and requires in vivo metabolism of fenbufen to BPAA for activity . The arachidonate-thromboxane system appears to play a critical role in explaining a major part of the mechanism of action of these agents on platelets and other systems . Fenbufen, however, also inhibits collagen-induced platelet aggregation without requiring metabolic conversion to BPAA .
Biochemical Pathways
It is known that the arachidonate-thromboxane system plays a significant role in its mechanism of action . This system is involved in the production of thromboxanes, which are potent vasoconstrictors and play a key role in platelet aggregation .
Pharmacokinetics
Fenbufen, from which BPAA is metabolized, is readily absorbed after oral administration and is extensively metabolized to active metabolites, including BPAA . At 2 hours after ingestion, unchanged fenbufen is detected .
Result of Action
The primary result of BPAA’s action is its anti-inflammatory and analgesic effects . It has been shown to possess anti-inflammatory activity as evidenced by inhibition of carrageenan-induced foot oedema, ultraviolet-induced erythema, adjuvant-induced arthritis, and urate synovitis . BPAA is also active topically in suppressing ultraviolet-induced erythema and when injected into the site of urate-induced synovitis .
Action Environment
The action of BPAA can be influenced by the pH of the environment. Prodrugs synthesized using BPAA are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . The average half-life in an acidic environment ranges from 33.72 to 44.33 hours, and in a basic medium, it is between 15.29 and 18.32 hours .
properties
IUPAC Name |
2-(3-phenylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLJPWPRYUYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178652 | |
Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenylacetic acid | |
CAS RN |
23948-77-8 | |
Record name | [1,1′-Biphenyl]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23948-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Biphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 3-Biphenylacetic acid after it is applied to the skin?
A1: The research paper [] investigates the "disposition" of 3-Biphenylacetic acid, which refers to how the compound is absorbed, distributed, metabolized, and excreted by the body after topical application. While the abstract doesn't provide specific details on these processes, it suggests that the study aimed to understand what happens to 3-Biphenylacetic acid once it's applied to the skin. This information is crucial for assessing the compound's potential as a topical treatment.
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